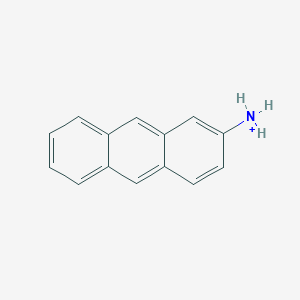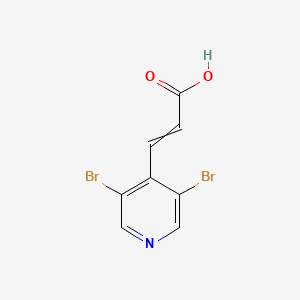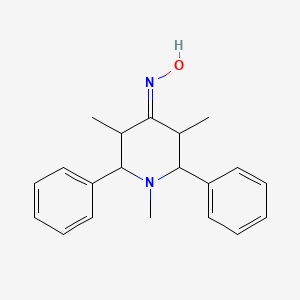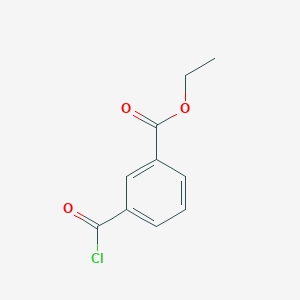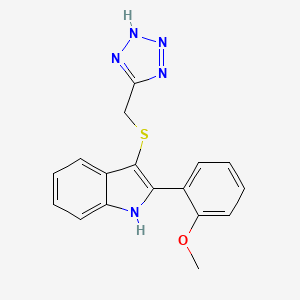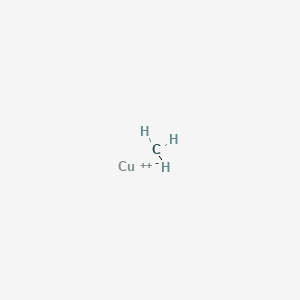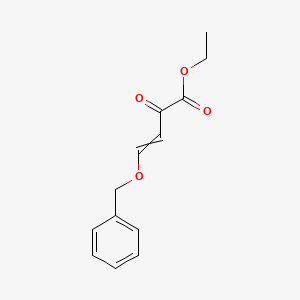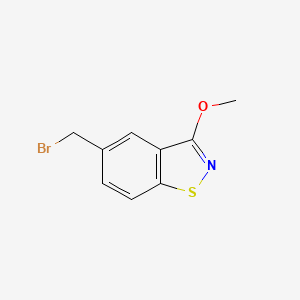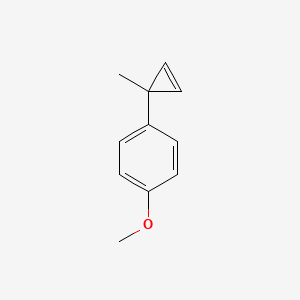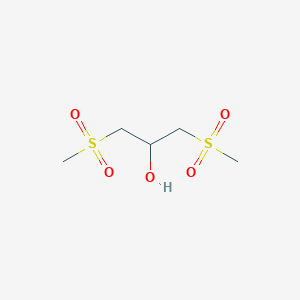
Butoxy(ethenyloxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butoxy(ethenyloxy)dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butoxy(ethenyloxy)dimethylsilane typically involves the reaction of dimethylchlorosilane with butoxyethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
(CH3)2SiCl2+C4H9OCH2CH2OH→(CH3)2Si(OCH2CH2OC4H9)+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Butoxy(ethenyloxy)dimethylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols.
Reduction: It can be reduced to form silanes.
Substitution: The butoxy and ethenyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the butoxy and ethenyloxy groups.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Depending on the nucleophile, various substituted silanes can be formed.
Applications De Recherche Scientifique
Butoxy(ethenyloxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mécanisme D'action
The mechanism of action of butoxy(ethenyloxy)dimethylsilane involves the formation of stable silicon-oxygen bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various applications. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces and biomolecules, leading to the formation of stable siloxane bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethoxy(ethenyloxy)silane
- Triethoxy(ethenyloxy)silane
- Butoxy(trimethylsiloxy)silane
Uniqueness
Butoxy(ethenyloxy)dimethylsilane is unique due to its combination of butoxy and ethenyloxy groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where both properties are desired, such as in coatings and adhesives.
Propriétés
Numéro CAS |
64487-37-2 |
|---|---|
Formule moléculaire |
C8H18O2Si |
Poids moléculaire |
174.31 g/mol |
Nom IUPAC |
butoxy-ethenoxy-dimethylsilane |
InChI |
InChI=1S/C8H18O2Si/c1-5-7-8-10-11(3,4)9-6-2/h6H,2,5,7-8H2,1,3-4H3 |
Clé InChI |
NAAXVAVGMBGDHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[Si](C)(C)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
